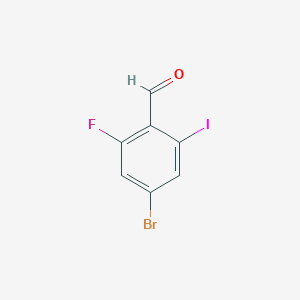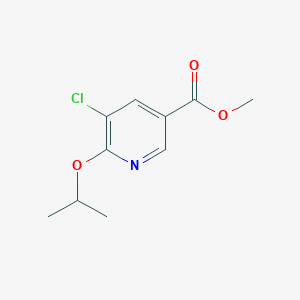
5-Methyl-3,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond The methyl group at the 5-position of one of the pyridine rings distinguishes 5-Methyl-3,4’-bipyridine from other bipyridine derivatives
Vorbereitungsmethoden
The synthesis of 5-Methyl-3,4’-bipyridine typically involves the coupling of pyridine derivatives. Common synthetic routes include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This reaction uses an organotin compound and a halogenated pyridine, also catalyzed by palladium.
Negishi Coupling: This method employs an organozinc compound and a halogenated pyridine, with palladium as the catalyst.
Ullmann Coupling: This reaction involves the homocoupling of halogenated pyridines using copper as the catalyst.
Electrochemical Methods: These methods utilize electrochemical cells to facilitate the coupling of pyridine derivatives.
Industrial production methods often involve optimizing these reactions to achieve higher yields and lower costs. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired purity of the final product .
Analyse Chemischer Reaktionen
5-Methyl-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced bipyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, with common reagents including alkyl halides and nucleophiles such as amines or thiols.
Coupling Reactions: As mentioned in the preparation methods, coupling reactions are essential for synthesizing bipyridine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methyl-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalysis and materials science.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: 5-Methyl-3,4’-bipyridine is used in the synthesis of advanced materials, such as polymers and supramolecular structures
Wirkmechanismus
The mechanism of action of 5-Methyl-3,4’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can catalyze various chemical reactions by providing an active site for substrate binding and transformation.
In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
5-Methyl-3,4’-bipyridine can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: Known for its strong coordination with metal ions, widely used in coordination chemistry.
4,4’-Bipyridine: Commonly used in the synthesis of viologens, which have applications in electrochromic devices and redox flow batteries.
3,3’-Bipyridine: Less common but still used in coordination chemistry and materials science.
The uniqueness of 5-Methyl-3,4’-bipyridine lies in its specific substitution pattern, which can influence its chemical reactivity and coordination properties .
Eigenschaften
Molekularformel |
C11H10N2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3-methyl-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H10N2/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10/h2-8H,1H3 |
InChI-Schlüssel |
NVKLUOAVYPYRSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


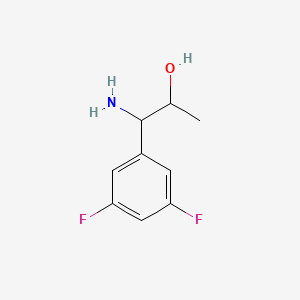
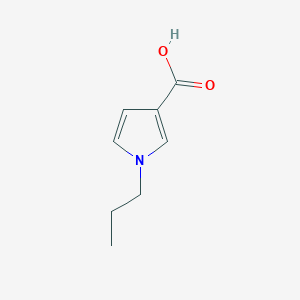
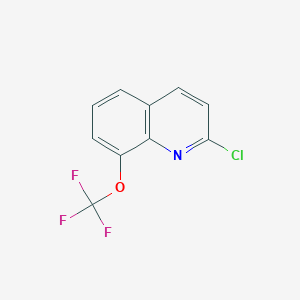
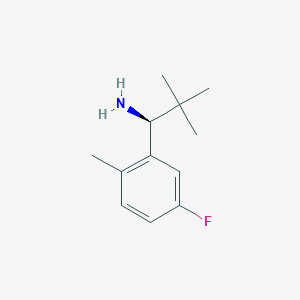
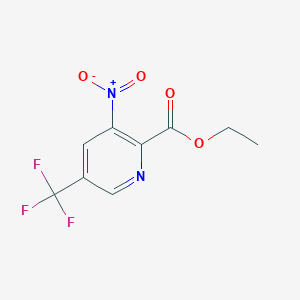
![(7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13026440.png)
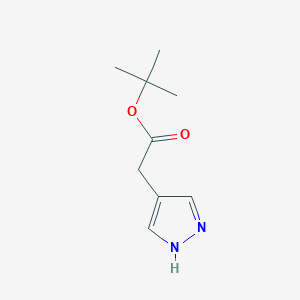
![6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026450.png)
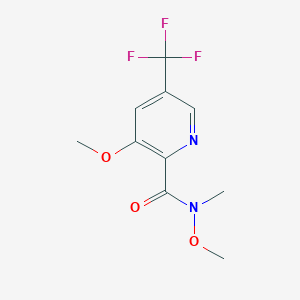
![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)

